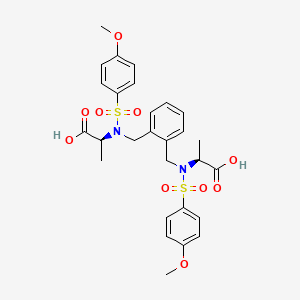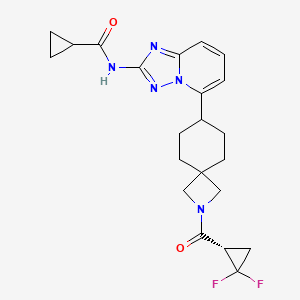
Dba7WU5NH4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dba7WU5NH4, also known as TUL-01101, is a chemical compound with the molecular formula C22H25F2N5O2 and a molecular weight of 429.46. It is characterized by its unique stereochemistry and optical activity. This compound has been identified as a potent and selective inhibitor of Janus kinase 1 (JAK1), making it a promising candidate for the treatment of various inflammatory and autoimmune diseases .
Métodos De Preparación
The synthesis of Dba7WU5NH4 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving cyclization and condensation.
Introduction of functional groups: Functional groups such as fluorine and nitrogen are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This may include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Dba7WU5NH4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dba7WU5NH4 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and signaling pathways, particularly those involving JAK1.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
Dba7WU5NH4 exerts its effects by selectively inhibiting Janus kinase 1 (JAK1), a key enzyme involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK1, the compound disrupts the downstream signaling events that lead to inflammation and immune responses. This makes it a promising candidate for the treatment of diseases characterized by excessive inflammation and immune activation .
Comparación Con Compuestos Similares
Dba7WU5NH4 can be compared with other JAK1 inhibitors, such as tofacitinib and baricitinib. While all these compounds share the common mechanism of JAK1 inhibition, this compound is unique in its higher selectivity and potency for JAK1, which may result in fewer off-target effects and improved therapeutic outcomes. Other similar compounds include ruxolitinib and upadacitinib, which also target JAK1 but have different selectivity profiles and clinical applications .
Propiedades
Número CAS |
2411222-96-1 |
|---|---|
Fórmula molecular |
C22H25F2N5O2 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-[5-[2-[(1S)-2,2-difluorocyclopropanecarbonyl]-2-azaspiro[3.5]nonan-7-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H25F2N5O2/c23-22(24)10-15(22)19(31)28-11-21(12-28)8-6-13(7-9-21)16-2-1-3-17-25-20(27-29(16)17)26-18(30)14-4-5-14/h1-3,13-15H,4-12H2,(H,26,27,30)/t15-/m0/s1 |
Clave InChI |
ZOUHWHPRPDJDQE-HNNXBMFYSA-N |
SMILES isomérico |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4CCC5(CC4)CN(C5)C(=O)[C@@H]6CC6(F)F |
SMILES canónico |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4CCC5(CC4)CN(C5)C(=O)C6CC6(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


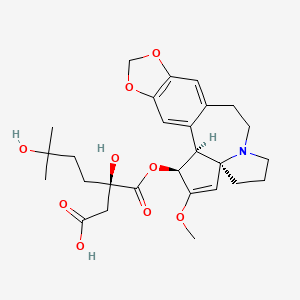
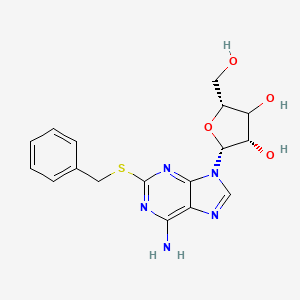
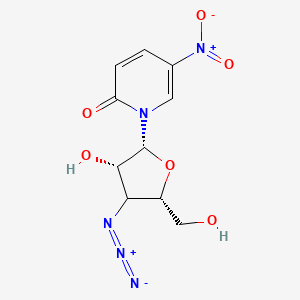
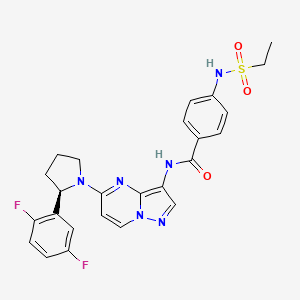
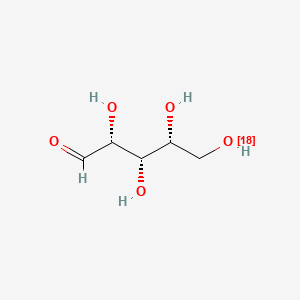
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)
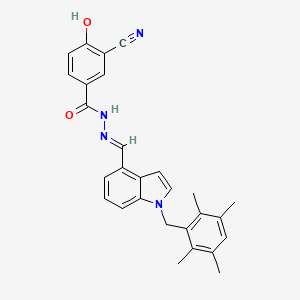
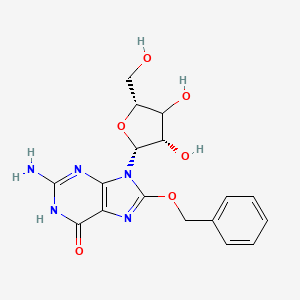

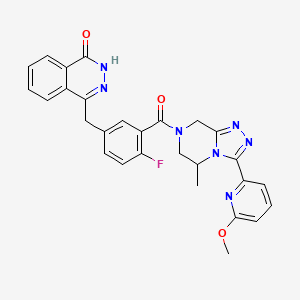
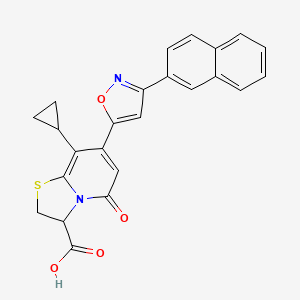
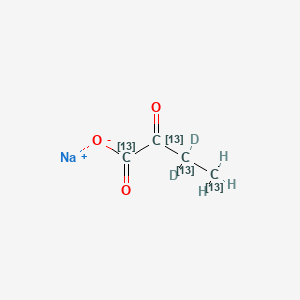
![methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate](/img/structure/B12394505.png)
